5-Bromobenzene-1,2,3-triol
Overview
Description
Synthesis Analysis
The synthesis of brominated aromatic compounds can involve condensation reactions under reflux conditions, as seen in the synthesis of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole, which yielded a good product through the reaction of 5-bromo-1H-indole-3-carbaldehyde and 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione in ethanol . Similarly, the synthesis of 5-bromo-1,3-bis2-(4′-tert-butylbenzene)-1,3,4-(oxadiazol-5-yl)benzene was achieved using 5-amino-1,3-benzenedicarboxylic acid and 4-tert-butylbenzoyl hydrazine, with the influence of reaction conditions being investigated and an overall yield of 20% .
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds can be elucidated using X-ray single crystal diffraction, as demonstrated for the compound mentioned in paper . The study also utilized Hirshfeld surface analysis to reveal short intermolecular connections and evaluated atom-to-atom interaction percentages. DFT calculations and molecular geometry optimizations can compare the structures of monomers and dimers with experimental data, providing a deeper understanding of the molecular structure .
Chemical Reactions Analysis
The reactivity of brominated aromatic compounds can vary, as indicated by the lack of reactivity of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene towards the formation of propellane derivatives. DFT calculations suggested a preference for the anti arrangement of the bromomethyl groups, which could influence the compound's reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds can be characterized using spectroscopic and thermal tools. For instance, the compound from paper showed good thermal stability up to 215°C. The electronic spectra can be assigned based on TD-DFT results, and molecular orbital energy level diagrams can be explored to understand the transitions involved. Additionally, the molecular electrostatic potential map can indicate electrophilic and nucleophilic regions, and NMR chemical shifts can be computed using the GIAO method . The solvates of brominated aromatic compounds can exhibit different crystal structures and conformations, as seen in the various solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene, which also showed open channels filled by disordered solvent molecules in their crystal packing .
Scientific Research Applications
Summary of the Application
5-Bromobenzene-1,2,3-triol is used in the synthesis of discotic liquid crystalline dibenzo . This compound has emerged as a new polycyclic aromatic hydrocarbon (PAH) with intriguing optical properties and strong red emission .
Methods of Application or Experimental Procedures
The compound was synthesized from 5-bromo-1,2,3-trimethoxybenzene through a sequence of demethylation with BBr3 and three-fold nucleophilic substitution with 1-bromododecane .
Results or Outcomes
The synthesized compound forms a discotic liquid crystalline phase at elevated temperatures due to π–π-stacking interactions and local phase separation between the aromatic cores and the flexible alkoxy side chains .
2. Antibacterial Activity Evaluation
Summary of the Application
5-Bromobenzene-1,2,3-triol is used in the synthesis of biphenyl and dibenzofuran derivatives, which have shown potent antibacterial activities against prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens .
Methods of Application or Experimental Procedures
A series of biphenyl and dibenzofuran derivatives were designed and synthesized by Suzuki-coupling and demethylation reactions .
Results or Outcomes
Eleven compounds exhibited potent antibacterial activities. Specifically, compounds 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol and 5-(9H-carbazol-2-yl) benzene-1,2,3-triol showed the most potent inhibitory activities against methicillin-resistant Staphylococcus aureus and multidrug-resistant Enterococcus faecalis .
Safety And Hazards
properties
IUPAC Name |
5-bromobenzene-1,2,3-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO3/c7-3-1-4(8)6(10)5(9)2-3/h1-2,8-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKWULQSPPFVMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromobenzene-1,2,3-triol | |
CAS RN |
16492-75-4 | |
Record name | 5-Bromobenzene-1,2,3-triol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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